Methyl 2-hydroxydocosanoate
Overview
Description
Methyl 2-hydroxydocosanoate is a hydroxylated fatty acid methyl ester with the molecular formula C23H46O3 and a molecular weight of 370.61 g/mol . This compound is of interest due to its unique structure, which combines a long hydrophobic hydrocarbon chain with a hydroxyl group, imparting both hydrophobic and hydrophilic properties.
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
Preparation Methods
Methyl 2-hydroxydocosanoate can be synthesized through several methods:
Chemical Reactions Analysis
Methyl 2-hydroxydocosanoate undergoes various chemical reactions, including:
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxydocosanoic acid and methanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 2-hydroxydocosanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-hydroxydocosanoate is not widely documented. its structure suggests that it may interact with enzymes, receptors, or other cellular components through its hydrophobic hydrocarbon chain and hydrophilic hydroxyl group. Further studies are needed to elucidate its specific molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-hydroxydocosanoate can be compared with other hydroxylated fatty acid methyl esters, such as:
Methyl 2-hydroxyoctadecanoate: Similar in structure but with a shorter hydrocarbon chain.
Methyl 2-hydroxyhexadecanoate: Another hydroxylated fatty acid methyl ester with an even shorter chain.
Methyl 2-hydroxyarachidate: Similar in structure but with a slightly shorter chain than this compound.
Properties
IUPAC Name |
methyl 2-hydroxydocosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHQOLYDNMSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340635 | |
Record name | Methyl 2-hydroxydocosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-17-1 | |
Record name | Methyl 2-hydroxydocosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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